![molecular formula C13H18ClNO2 B295140 2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B295140.png)
2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate is a chemical compound that is commonly used in scientific research. It is a member of the benzoate ester family and is used for a variety of purposes, including as a reagent in organic synthesis and as a tool for studying the biochemical and physiological effects of certain compounds.
Wirkmechanismus
The mechanism of action of 2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate is not fully understood, but it is thought to work by binding to specific receptors in the body. This binding can alter the function of these receptors, leading to changes in cellular signaling and ultimately affecting physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on the specific receptors it binds to. Some studies have suggested that it may have potential as a treatment for certain neurological disorders, while others have explored its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate in lab experiments is its ability to bind to specific receptors, allowing for precise manipulation of cellular signaling pathways. However, its effects can be difficult to predict and may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate. Some possible areas of exploration include its potential as a therapeutic agent for neurological disorders, its ability to modulate immune responses, and its potential as a tool for studying cellular signaling pathways. Further research is needed to fully understand the compound's mechanisms of action and potential applications.
Synthesemethoden
The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate can be achieved through a variety of methods. One common method involves the reaction of 4-chlorobenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate has a wide range of applications in scientific research. One common use is as a reagent in organic synthesis, where it can be used to create new compounds or modify existing ones. It is also used as a tool for studying the biochemical and physiological effects of certain compounds, as it can bind to specific receptors and alter their function.
Eigenschaften
Molekularformel |
C13H18ClNO2 |
---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
2-[methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)15(3)8-9-17-13(16)11-4-6-12(14)7-5-11/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
LXVAGLRESFCJNM-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.